Gancaonin M: A Technical Guide for Researchers
Gancaonin M: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of Gancaonin M, a prenylated isoflavone found in the roots of Glycyrrhiza uralensis. This document synthesizes available data to support further research and development efforts.
Chemical Identity and Properties
Gancaonin M is a naturally occurring isoflavone, a class of flavonoids known for their diverse biological activities. Its chemical structure is characterized by a 4'-O-methylisoflavone backbone with a prenyl group substitution.
Table 1: Chemical and Physical Properties of Gancaonin M
| Property | Value | Source |
| IUPAC Name | 5,7-dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4H-chromen-4-one | [1][2] |
| Synonyms | 5,7-dihydroxy-4'-methoxy-8-prenylisoflavone | [3] |
| CAS Number | 129145-51-3 | [1][2] |
| Molecular Formula | C21H20O5 | [1][2] |
| Molecular Weight | 352.38 g/mol | [2][4] |
| Appearance | Solid | [2] |
| Melting Point | 139 - 141 °C | [2] |
| Solubility | Water: 0.2753 mg/L (estimated) | [3] |
| XLogP3-AA | 4.9 | [2] |
Biological Activity and Potential Therapeutic Applications
While specific research on Gancaonin M is limited, the broader class of prenylated isoflavones from Glycyrrhiza uralensis exhibits a range of promising biological activities.[3][4][5] These include anti-inflammatory, antimicrobial, and anticancer effects.[3][5][6] The prenyl group is thought to enhance the bioactivity of flavonoids by increasing their lipophilicity and ability to interact with cellular membranes.[7]
Due to the scarcity of direct studies on Gancaonin M, the biological activities of the structurally similar compound Gancaonin G are presented below as a point of reference.
Table 2: Reported Biological Activities of Gancaonin G
| Activity | Target Organism/Cell Line | Observed Effect | Source |
| Antibacterial | Streptococcus mutans | Growth inhibition | [8] |
| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | Growth inhibition | [8] |
Mechanism of Action: Insights from a Structurally Related Compound
Detailed mechanistic studies on Gancaonin M have not yet been published. However, research on the closely related prenylated isoflavone, Gancaonin N , provides valuable insights into the potential signaling pathways modulated by this class of compounds. Gancaonin N has been shown to attenuate inflammatory responses by downregulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways .[8][9]
These pathways are critical regulators of the inflammatory response. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), a cascade of protein phosphorylation events activates transcription factors such as NF-κB, leading to the expression of pro-inflammatory genes. Gancaonin N has been observed to inhibit the phosphorylation of key proteins in the MAPK pathway (ERK and p38) and prevent the translocation of the NF-κB p65 subunit to the nucleus, thereby suppressing the inflammatory cascade.[8][9] Given the structural similarity, it is plausible that Gancaonin M exerts its anti-inflammatory effects through a similar mechanism.
Proposed Signaling Pathway of Gancaonin M in Inflammation
The following diagram illustrates the proposed mechanism of action of Gancaonin M in modulating the NF-κB and MAPK signaling pathways, based on the findings for Gancaonin N.
Experimental Protocols
This section outlines generalized experimental protocols for the extraction, isolation, and biological evaluation of Gancaonin M, based on methodologies reported for similar compounds from Glycyrrhiza uralensis.
Extraction and Isolation of Gancaonin M
The following workflow describes a typical procedure for the isolation of prenylated isoflavones from the roots of Glycyrrhiza uralensis.
Detailed Protocol:
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Plant Material: Dried roots of Glycyrrhiza uralensis are ground into a fine powder.
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Extraction: The powdered plant material is extracted with 95% ethanol at room temperature with agitation for a specified period (e.g., 24-48 hours). The extraction process is typically repeated multiple times to ensure maximum yield.
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Filtration and Concentration: The ethanol extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
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Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which is enriched with flavonoids, is collected and concentrated.
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Chromatographic Separation:
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Silica Gel Column Chromatography: The ethyl acetate extract is subjected to silica gel column chromatography. The column is eluted with a stepwise gradient of chloroform (CHCl3) and methanol (MeOH) to separate compounds based on polarity.
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Sephadex LH-20 and ODS Column Chromatography: Fractions containing compounds of interest are further purified using Sephadex LH-20 column chromatography (eluted with methanol) and/or octadecylsilane (ODS) reverse-phase column chromatography (eluted with a gradient of methanol and water).
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Compound Identification: The purity and structure of the isolated Gancaonin M are confirmed by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
In Vitro Anti-Inflammatory Activity Assay
This protocol describes the evaluation of the anti-inflammatory effects of Gancaonin M in a cell-based model using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
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Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
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Cytotoxicity Assay (MTT Assay): To determine the non-toxic concentration range of Gancaonin M, cells are treated with various concentrations of the compound for 24 hours. Cell viability is then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Measurement of Nitric Oxide (NO) Production: Cells are pre-treated with non-toxic concentrations of Gancaonin M for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours. The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
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Quantification of Pro-inflammatory Cytokines: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
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Western Blot Analysis for Signaling Pathway Proteins:
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Cells are treated with Gancaonin M and/or LPS for appropriate time points.
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Total cell lysates or nuclear/cytoplasmic fractions are prepared.
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Protein concentrations are determined using a BCA protein assay kit.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-ERK, phospho-p38, NF-κB p65, IκBα) and a loading control (e.g., β-actin or GAPDH).
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After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
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The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
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Future Directions
The preliminary data on Gancaonin M and its related compounds suggest a promising avenue for the development of new therapeutic agents, particularly for inflammatory conditions. Future research should focus on:
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Comprehensive Biological Screening: A broader evaluation of the pharmacological activities of pure Gancaonin M, including its antimicrobial, anticancer, and antioxidant properties, is warranted.
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In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways modulated by Gancaonin M is crucial for understanding its mechanism of action.
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In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of Gancaonin M.
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Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of Gancaonin M analogs could lead to the identification of compounds with improved potency and selectivity.
Conclusion
Gancaonin M is a prenylated isoflavone with significant potential for further investigation as a lead compound in drug discovery. While direct evidence of its biological activity is still emerging, the well-documented pharmacological properties of structurally related compounds from Glycyrrhiza uralensis provide a strong rationale for its continued study. The experimental frameworks and mechanistic insights presented in this guide are intended to facilitate and accelerate future research in this area.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Evaluation of NF-κB/MAPK signaling pathway by western blotting [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Prenylated phenolic compounds from licorice (Glycyrrhiza uralensis) and their anti-inflammatory activity against osteoarthritis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. Computational Tools to Expedite the Identification of Potential PXR Modulators in Complex Natural Product Mixtures: A Case Study with Five Closely Related Licorice Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoflavonoids and coumarins from Glycyrrhiza uralensis: antibacterial activity against oral pathogens and conversion of isoflavans into isoflavan-quinones during purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening Anti-Inflammatory Effects of Flavanones Solutions - PMC [pmc.ncbi.nlm.nih.gov]
